Tri-O-acetyl-D-galactal-13C-1

Beschreibung

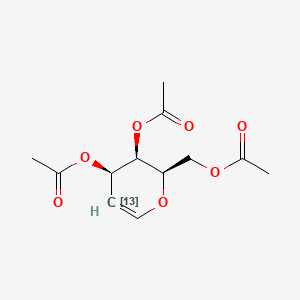

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-XDNQYBAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tri O Acetyl D 2 13c Galactal

Precursor Synthesis and [2-¹³C] Isotopic Incorporation Strategies

The foundational step in synthesizing Tri-O-acetyl-D-[2-¹³C]galactal is the preparation of a D-galactose molecule selectively enriched with a ¹³C isotope at the second carbon position. This can be achieved through both biological and chemical methodologies, each offering distinct advantages.

Enzymatic and Chemoenzymatic Routes to Labeled Precursors

Enzymatic and chemoenzymatic approaches offer high specificity and stereoselectivity, leveraging the precision of biological catalysts. These methods typically involve the use of ¹³C-labeled starting materials that are incorporated into the carbohydrate backbone by specific enzymes. acs.orgnih.gov

One common strategy is the use of glycosyltransferases, which can assemble oligosaccharides from nucleotide sugar donors. nih.gov For instance, a labeled precursor like UDP-[¹³C]-galactose can be synthesized and used in enzyme-catalyzed reactions. The synthesis of the labeled UDP-galactose itself can be accomplished through a multi-enzyme cascade starting from simpler, commercially available ¹³C-labeled sources. nih.gov This cell-free enzymatic synthesis provides a scalable and efficient platform for producing the necessary labeled precursors. nih.gov

Metabolic labeling in microorganisms or plant tissues cultured with a ¹³C-glucose source is another powerful method. nih.gov Cellular metabolic pathways convert the labeled glucose into a variety of nucleotide sugars, including UDP-galactose, which can then be isolated. nih.gov While this can lead to labeling at multiple positions, specific genetic modifications or the use of particular enzymes can help direct the enrichment to the desired C-2 position. nih.gov

Key Enzymes in Labeled Precursor Synthesis:

| Enzyme Class | Function | Example |

|---|---|---|

| Kinases | Phosphorylate the sugar to activate it for further enzymatic steps. | Galactokinase |

| Isomerases/Epimerases | Interconvert sugar isomers to produce the desired stereochemistry. | UDP-glucose-4-epimerase |

| Glycosyltransferases | Transfer the labeled sugar moiety from a nucleotide donor to an acceptor. | β1,4-galactosyltransferase nih.gov |

| Aldolases | Catalyze C-C bond formation to build the carbohydrate backbone from smaller labeled units. | Fructose-6-phosphate aldolase (B8822740) plos.org |

Chemical Synthetic Routes for Selective ¹³C Enrichment at C-2 Position

Chemical synthesis provides a direct and highly controlled route for isotopic labeling, although it can involve more complex, multi-step procedures with challenges in stereocontrol. nih.gov The synthesis of a specifically labeled [2-¹³C]galactose precursor typically starts with a smaller, non-carbohydrate molecule that already contains the ¹³C label.

A common approach involves the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. By starting with a five-carbon sugar like D-lyxose and using a ¹³C-labeled cyanide (e.g., K¹³CN), the label is introduced at the C-1 position of the resulting cyanohydrin. Subsequent reduction and hydrolysis yield a mixture of six-carbon sugars, including D-[2-¹³C]galactose and D-[2-¹³C]talose, which must then be separated.

Alternative strategies might involve the opening of an epoxide ring of a suitable galactose derivative with a ¹³C-labeled nucleophile or employing organometallic reagents to introduce the labeled carbon. While methods for synthesizing [1-¹³C]- and [6-¹³C]-D-galactose have been developed, selective C-2 labeling remains a significant synthetic challenge that requires sophisticated protecting group strategies to isolate the C-2 position for modification.

Stereocontrolled Acetylation and Glycal Formation

Once the D-[2-¹³C]galactose precursor is obtained, it is converted into the target glycal through a well-established chemical pathway involving two primary steps: peracetylation and reductive elimination to form the glycal double bond. rroij.com

Optimization of Reaction Conditions for High Purity and Yield

The conversion of the labeled galactose precursor to Tri-O-acetyl-D-[2-¹³C]galactal involves a sequence of reactions that must be carefully optimized to maximize yield and ensure high purity. The standard procedure begins with the complete acetylation of all hydroxyl groups on the sugar ring. rroij.comijnrd.org

Step 1: Peracetylation The labeled D-galactose is treated with an excess of an acetylating agent, typically acetic anhydride (B1165640), in the presence of a catalyst. Common catalysts include acids like perchloric acid or bases like sodium acetate (B1210297). The reaction is often performed at low temperatures (e.g., 0°C) to control reactivity and minimize side reactions. rroij.comijnrd.org

Step 2: Formation of the Glycosyl Halide Intermediate The resulting galactose pentaacetate is then converted into a more reactive glycosyl halide. This is commonly achieved by reacting the peracetylated sugar with a solution of hydrogen bromide (HBr) in acetic acid. This reaction selectively replaces the anomeric acetate group at C-1 with a bromide, yielding acetobromo-[2-¹³C]galactose.

Step 3: Reductive Elimination for Glycal Formation The final and most critical step is the formation of the C1-C2 double bond. The acetobromogalactose intermediate is subjected to reductive elimination. This is typically accomplished using activated zinc dust in the presence of a buffered solution, such as sodium acetate or sodium dihydrogen phosphate (B84403) in acetic acid or acetone. rroij.comijnrd.org The zinc facilitates the elimination of the bromine at C-1 and the acetate group at C-2, forming the desired glycal structure.

Optimization of this step is crucial for high yields. Factors such as the activation of the zinc, reaction temperature, solvent, and the rate of addition of the reactants must be precisely controlled to prevent the formation of undesired byproducts.

Summary of Optimized Reaction Conditions:

| Step | Reagents | Catalyst/Buffer | Solvent | Temperature | Duration |

|---|---|---|---|---|---|

| Acetylation | Acetic Anhydride | Perchloric Acid (cat.) | Dichloromethane | 0°C | ~30 min |

| Bromination | HBr in Acetic Acid | - | Acetic Acid | Room Temp. | ~6 hours |

| Glycal Formation | Zinc Dust | NaH₂PO₄ | Acetone/Water | Room Temp. | ~3 hours |

Table based on general procedures described in the literature. rroij.comijnrd.org

Purification and Isolation Techniques for Labeled Glycal Intermediates

Each intermediate and the final product must be rigorously purified to remove unreacted starting materials, reagents, and byproducts. The primary technique used for purification in carbohydrate chemistry is silica (B1680970) gel column chromatography. ijnrd.org

The progress of the reactions is monitored using Thin-Layer Chromatography (TLC), which allows for rapid assessment of the reaction's completion and the number of products formed. rroij.com For column chromatography, a solvent system, typically a mixture of non-polar and polar solvents like petroleum hexane (B92381) and ethyl acetate, is used to elute the compounds from the silica gel. The polarity of the solvent mixture is adjusted to achieve optimal separation. rroij.comijnrd.orgrsc.org

After isolation, the purity and identity of the Tri-O-acetyl-D-[2-¹³C]galactal are confirmed using analytical techniques. NMR spectroscopy (¹H and ¹³C) is essential for structural verification, with the ¹³C NMR spectrum clearly showing the enrichment at the C-2 position. rsc.orgnih.govrsc.org Mass spectrometry is also used to confirm the molecular weight and isotopic incorporation. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Multidimensional ¹³C NMR Spectroscopy for Anomeric and Stereochemical Assignment

Multidimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of the molecule in solution. The specific labeling at the C2 position provides a distinct advantage in these analyses.

A combination of 2D NMR experiments is used to piece together the molecular framework by identifying through-bond connectivities.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically on adjacent carbons. For Tri-O-acetyl-D-[2-13C]galactal, the COSY spectrum would reveal the complete proton network within the pyranose ring, starting from the well-defined olefinic protons H1 and H2. This allows for the sequential assignment of H3, H4, H5, and the H6 protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each carbon atom with its directly attached proton(s). The ¹³C labeling at the C2 position makes the C2-H2 correlation particularly prominent and serves as a key starting point for assigning the rest of the carbon skeleton. By mapping the previously assigned protons to their corresponding carbons, the full ¹³C NMR spectrum can be assigned.

| NMR Experiment | Purpose | Information Gained for Tri-O-acetyl-D-[2-¹³C]galactal |

| ¹H-¹H COSY | Maps proton-proton (J-coupling) connectivities. | Establishes the sequence of protons around the pyranose ring (H1-H2-H3-H4-H5-H6a/b). |

| ¹H-¹³C HSQC | Correlates carbons with their directly attached protons. | Unambiguously assigns each carbon atom based on proton assignments, anchored by the labeled C2 signal. |

| ¹H-¹³C HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the pyranose ring structure and verifies the location of the three O-acetyl groups. |

Typical NMR shift values for the core structure, based on data for the unlabeled compound, provide a reference for these assignments. rsc.orgrsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~6.47 | ~145.5 |

| 2 | ~4.75 | ~99.0 (Isotopically Labeled) |

| 3 | ~5.56 | ~67.3 |

| 4 | ~5.43 | ~67.1 |

| 5 | ~4.30 | ~73.9 |

| 6 | ~4.25 / ~4.40 | ~61.3 |

| Acetyl CH₃ | ~2.0-2.1 | ~20.5-20.8 |

| Acetyl C=O | N/A | ~169.4-170.4 |

While correlation experiments establish bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space relationships, which is essential for determining the molecule's preferred conformation and relative stereochemistry. nih.gov A NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded.

For glycals like Tri-O-acetyl-D-galactal, the pyranoid ring adopts a half-chair conformation. rsc.org NOESY data can distinguish between the two possible half-chair forms. For instance, observing a strong NOE between H1 and H3 would suggest their spatial proximity, which helps to define the ring's pucker. The relative stereochemistry of the substituents is confirmed by observing NOEs between ring protons and the protons of the acetyl groups. The pattern of observed NOEs allows for the construction of a 3D model of the molecule as it exists in solution, confirming the relative orientations of the substituents as defined by the D-galactal configuration. researchgate.netnih.gov Studies on fully O-acetylated D-glycals have shown they generally favor the ⁴H₅(D) conformation in solution. rsc.org

Integration of X-ray Crystallography for Solid-State Structural Confirmation (if available for relevant derivatives)

X-ray crystallography provides the most definitive and accurate picture of a molecule's three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and the absolute stereochemistry of the crystalline compound.

While a crystal structure for Tri-O-acetyl-D-[2-13C]galactal itself may not be readily available, analysis of relevant derivatives provides invaluable confirmation of the core galactal structure. For example, X-ray structural analysis has been performed on D-galactal derivatives in complex with proteins like galectin-8N. acs.org These studies confirm the conformation and stereochemistry of the D-galactal moiety within a larger assembly. acs.org Such data would serve to validate the structural and stereochemical assignments made by NMR, providing a solid-state snapshot that complements the solution-phase conformational model.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing a unique spectroscopic fingerprint of its absolute configuration. frontiersin.orgchemistrywithatwist.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a compound as a function of the wavelength of light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. ECD is particularly powerful for assigning the absolute configuration of molecules containing chromophores. scielo.br

For Tri-O-acetyl-D-[2-13C]galactal, the absolute configuration is known from its synthesis from D-galactose. However, chiroptical methods serve as an essential tool for empirical confirmation. The procedure involves measuring the experimental ECD spectrum of the compound and comparing it to a spectrum predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). scielo.br A theoretical spectrum is calculated for a molecule of a known, fixed absolute configuration (in this case, the 'D' configuration). A close match between the experimental spectrum and the theoretically predicted spectrum provides high confidence in the assignment of the absolute configuration of all stereocenters in the molecule. researchgate.net

Reactivity and Mechanistic Investigations of Tri O Acetyl D 2 13c Galactal

Electrophilic Additions to the Glycal Double Bond

The double bond of Tri-O-acetyl-D-[2-¹³C]galactal is susceptible to attack by electrophiles, leading to a variety of addition products. The ¹³C label at C-2 is instrumental in determining the regiochemistry and stereochemistry of these additions.

Azidonitration Reactions and Stereochemical Outcomes

The azidonitration of 3,4,6-tri-O-acetyl-D-galactal is a well-studied reaction that introduces both an azide (B81097) and a nitrate (B79036) group across the double bond. cdnsciencepub.comcdnsciencepub.com When treated with ceric ammonium (B1175870) nitrate and sodium azide in acetonitrile, the reaction yields a mixture of 2-azido-1-nitrate adducts. cdnsciencepub.comsemanticscholar.orgscispace.com The primary products are the β-D-galacto, α-D-galacto, and α-D-talo isomers. cdnsciencepub.comcdnsciencepub.comgoogle.com

The reaction is thought to proceed through a radical mechanism where an azide radical adds to the C-2 position of the glycal. google.com The presence of the ¹³C label at this position would be invaluable for NMR studies to confirm the site of initial attack and to precisely determine the configuration of the resulting stereocenter. The stereochemical outcome is influenced by factors such as the orientation of the 4-acetoxy group. cdnsciencepub.com

The major product is the 1,2-trans-diaxial adduct, which is consistent with an electrophilic addition mechanism. cdnsciencepub.com A minor product, N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine, is also formed upon hydrolysis. cdnsciencepub.comcdnsciencepub.com These 2-azido derivatives are crucial intermediates for synthesizing 2-amino sugars, such as D-galactosamine, and for the preparation of α- and β-D-galactopyranosides. cdnsciencepub.comsemanticscholar.org

| Product Isomer | Configuration | Yield (%) |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrate | β-galacto | 53 |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrate | α-galacto | 22 |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-talopyranosyl nitrate | α-talo | 8 |

| N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine | α-galacto (amine) | 10 |

Halogenation and Halogeno-Sugar Formation (e.g., Fluorination, Iodination)

Electrophilic halogenation of Tri-O-acetyl-D-[2-¹³C]galactal provides a direct route to 2-halo-2-deoxy sugars, which are important synthetic intermediates. The reaction typically proceeds via an initial electrophilic attack on the glycal double bond. libretexts.org

For instance, bromofluorination using N-bromosuccinimide and hydrogen fluoride (B91410) results in a mixture of adducts, including 2-bromo-2-deoxy-α-D-galactopyranosyl fluoride. rsc.org The reaction mechanism likely involves the formation of a bridged halonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion determines the final stereochemistry.

Similarly, iodination can be achieved using various reagents, often involving an electrophilic iodine source. mdpi.comnih.govorganic-chemistry.org The reaction of glycals with iodine can lead to the formation of 2-iodo-2-deoxy sugars. mdpi.com The mechanism is believed to involve the formation of an iodonium (B1229267) ion, which is then opened by a nucleophile. mdpi.com The ¹³C label at C-2 would allow for detailed NMR analysis of the resulting 2-halo sugars, confirming their structure and stereochemistry. The regioselectivity of these additions is generally high, with the electrophilic halogen adding to the C-2 position. libretexts.org

Hydroxylation and Epoxidation Pathways

The double bond of Tri-O-acetyl-D-[2-¹³C]galactal can be hydroxylated or epoxidized to introduce oxygen functionalities. Epoxidation, typically carried out with a peroxy acid, forms a strained three-membered ring. The subsequent ring-opening of this epoxide by a nucleophile (such as water in a hydroxylation reaction) is a key step.

The use of a Lewis acid like boron trifluoride etherate can catalyze the rearrangement of epoxides to carbonyl compounds. rsc.orgmedcraveonline.com The ¹³C label at the C-2 position would be critical in mechanistic studies of these rearrangements, allowing researchers to trace the migration of atoms and determine the stereochemical fate of the C-2 carbon. For example, in Lewis acid-catalyzed rearrangements, the label would help distinguish between pathways involving hydride shifts versus alkyl migrations by tracking the final position of the ¹³C atom in the product. rsc.org

Nucleophilic Additions and Rearrangement Processes

Beyond electrophilic additions, Tri-O-acetyl-D-[2-¹³C]galactal is a key substrate for reactions involving nucleophilic attack, often accompanied by skeletal rearrangements.

Ferrier Rearrangement Reactions and their Stereoselectivity

The Ferrier rearrangement is a characteristic reaction of glycals, involving an allylic rearrangement to form 2,3-unsaturated glycosides. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the glycal. wikipedia.orgiosrjournals.orgreddit.com The mechanism proceeds through the formation of a delocalized allyloxocarbenium ion intermediate. wikipedia.org This intermediate is then attacked by a nucleophile (e.g., an alcohol) at the anomeric carbon (C-1), resulting in the formation of a new glycosidic bond and a shift of the double bond to the C-2/C-3 position. wikipedia.orgnih.gov

The use of Tri-O-acetyl-D-[2-¹³C]galactal in this reaction is mechanistically revealing. The ¹³C label, initially at C-2, would be located at C-3 in the resulting 2,3-unsaturated glycoside product. This shift can be unequivocally detected by ¹³C NMR spectroscopy, providing direct evidence for the allylic rearrangement.

The Ferrier rearrangement often exhibits high stereoselectivity, predominantly yielding the α-anomer. nih.govacs.orgrsc.org This stereochemical preference is attributed to thermodynamic control and the anomeric effect in the product. iosrjournals.orgacs.org The reaction conditions, including the choice of Lewis acid and solvent, can influence the ratio of α to β anomers. wikipedia.org

| Lewis Acid Catalyst | Nucleophile | Conditions | Predominant Anomer |

| Boron trifluoride etherate (BF₃·OEt₂) | Alcohols, Thiols | Dichloromethane, RT | α |

| Tin(IV) chloride (SnCl₄) | Methanol | Dichloromethane, -78 °C | α (α:β = 86:14) |

| Indium(III) chloride (InCl₃) | Methanol | Dichloromethane | α (α:β = 7:1) |

| Zinc chloride (ZnCl₂) | Ethanol | Toluene, RT | α (α:β = 89:11) |

| Iron(III) chloride (FeCl₃) | Diosgenin | - | α |

C-Glycosylation and N-Glycosylation Reactions Utilizing the [2-¹³C] Label

The inherent reactivity of Tri-O-acetyl-D-[2-¹³C]galactal makes it a valuable precursor for the synthesis of C-glycosides and N-glycosides, which are important as stable mimics of naturally occurring O-glycosides. eurekaselect.comthieme-connect.com

C-Glycosylation: C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, can be synthesized from glycals through several methods. eurekaselect.com One approach is a modification of the Ferrier rearrangement, where a carbon nucleophile, such as a silane, is used in place of an alcohol. wikipedia.org This "carbon-Ferrier" rearrangement leads to the formation of 2,3-unsaturated C-glycosides. thieme-connect.com Other methods involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or nickel-catalyzed carboboration, which form a C-C bond at the anomeric position. rsc.orgacs.orgnih.gov The [2-¹³C] label serves as a spectroscopic marker to confirm the structure and stereochemistry of the resulting C-glycoside products.

N-Glycosylation: N-glycosides can be accessed from the products of electrophilic addition reactions. For example, the 2-azido-2-deoxy derivatives obtained from the azidonitration reaction are ideal precursors for N-glycosides. cdnsciencepub.comcdnsciencepub.com The azide group at C-2 can be reduced to an amine, which can then be acylated to form an N-acetyl group, a common feature in glycoproteins. researchgate.net The glycosidic linkage can be formed from the corresponding 2-azido glycosyl halide. The ¹³C label at C-2 helps in the structural elucidation of these complex molecules, which is crucial for their use in biological studies. nih.govnih.govresearchgate.net

Role of the [2-¹³C] Isotope in Tracing Reaction Mechanisms

The selective incorporation of a stable carbon-13 isotope at the C-2 position of Tri-O-acetyl-D-galactal transforms it into a powerful probe for elucidating complex reaction mechanisms in carbohydrate chemistry. This isotopic label allows researchers to meticulously follow the C-2 carbon through various transformations using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and kinetic analysis. The distinct NMR signal of the ¹³C nucleus and its slightly greater mass compared to the naturally abundant ¹²C isotope provide unique insights into reaction intermediates, skeletal rearrangements, and the energetic profiles of reaction pathways.

The chemical shift of a ¹³C nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. By monitoring the chemical shift of the labeled C-2 carbon in Tri-O-acetyl-D-[2-¹³C]galactal throughout a reaction, chemists can gain profound insights into the formation and structure of transient intermediates.

A key reaction pathway for glycals involves the formation of a delocalized allyloxocarbenium ion. wikipedia.org The generation of this cationic intermediate induces significant changes in the electron density across the C-1, C-2, and C-3 atoms. The positive charge is primarily shared between the anomeric carbon (C-1) and C-3, which dramatically alters the shielding of the nearby C-2 nucleus. nih.gov

Observing the ¹³C NMR spectrum during the reaction would reveal a substantial downfield shift for the C-2 signal upon formation of the oxocarbenium ion, indicative of its deshielded environment within the cation. The magnitude of this perturbation provides valuable data on the charge distribution and conformation of the intermediate. researchgate.netacs.org For instance, the degree of sp² hybridization at C-2 in the intermediate can be inferred from the observed chemical shift, helping to distinguish between different possible mechanistic pathways, such as those with more Sₙ1 or Sₙ2 character. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Data for Mechanistic Analysis This table presents hypothetical yet chemically reasonable data to illustrate the expected changes in the C-2 chemical shift during a reaction proceeding through an allyloxocarbenium ion intermediate.

| Compound/Intermediate | Position of ¹³C Label | Hybridization of C-2 | Typical Chemical Shift (δ) Range (ppm) | Inferred Electronic Environment |

| Tri-O-acetyl-D-[2-¹³C]galactal | C-2 | sp² | 98 - 102 | Electron-rich (alkene) |

| Allyloxocarbenium Ion Intermediate | C-2 | sp² | 110 - 120 | Deshielded, adjacent to cationic center |

| 2,3-Unsaturated Glycoside Product | C-2 | sp² | 125 - 135 | Electron-deficient (alkene) |

The ¹³C label at the C-2 position is an unambiguous tracer for tracking the fate of this specific carbon atom in reactions involving skeletal rearrangements. A prime example is the Ferrier rearrangement, a characteristic reaction of glycals like Tri-O-acetyl-D-galactal. wikipedia.orgthermofisher.com

In this Lewis acid-catalyzed reaction, a nucleophile (such as an alcohol) attacks the anomeric carbon (C-1), which is accompanied by an allylic shift of the double bond from the C-1/C-2 position to the C-2/C-3 position. wikipedia.org The original C-3 substituent is eliminated in the process. Without isotopic labeling, confirming the precise origin of the carbons in the newly formed double bond of the resulting 2,3-unsaturated glycoside can be complex.

However, with Tri-O-acetyl-D-[2-¹³C]galactal, the pathway is made clear. The ¹³C label, which starts at an sp²-hybridized carbon in the C-1/C-2 double bond of the reactant, can be definitively located in the product. Analysis of the product's ¹³C NMR spectrum will show the enriched signal at the C-2 position of the new C-2/C-3 double bond. This provides direct and irrefutable evidence of the allylic rearrangement mechanism, confirming that the original C-2 atom has maintained its position relative to the ring oxygen but has shifted its bonding partner in the double bond from C-1 to C-3. nih.gov This method is crucial for verifying reaction pathways and ruling out alternative mechanisms.

The difference in mass between ¹³C and ¹²C, though slight, can lead to measurable differences in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). Measuring the KIE by comparing the rate of reaction of Tri-O-acetyl-D-[2-¹³C]galactal (k¹³) with that of its unlabeled counterpart (k¹²) provides a sensitive probe of the reaction's transition state, particularly changes in bonding to the C-2 carbon in the rate-determining step.

The magnitude of the KIE (expressed as the ratio k¹²/k¹³) depends on the change in bonding to the isotopic atom between the ground state and the transition state.

A k¹²/k¹³ ratio greater than 1 (a normal KIE) indicates that the bonding to the C-2 carbon is weaker in the transition state than in the reactant. This might occur if there is a rehybridization from sp² to a more sp³-like state or bond stretching involving C-2.

A k¹²/k¹³ ratio close to 1 suggests that the bonding environment around the C-2 carbon has not significantly changed in the rate-determining step. This is often indicative of reactions where the key bond-forming or bond-breaking events occur at a site remote from C-2.

A k¹²/k¹³ ratio less than 1 (an inverse KIE) implies that the bonding to C-2 has become stiffer or stronger in the transition state, for example, through steric compression or rehybridization from sp³ to sp².

In glycosylation reactions, the KIE at C-2 can help differentiate between a dissociative (Sₙ1-like) mechanism, which proceeds through a discrete oxocarbenium ion, and an associative (Sₙ2-like) mechanism, where the nucleophile attacks as the leaving group departs. In a purely Sₙ1-like mechanism where the formation of the allyloxocarbenium ion is the rate-determining step, a small KIE is expected at C-2 as the primary bonding changes occur at C-1 and C-3. Conversely, in a more concerted, Sₙ2-like process, the approach of the nucleophile could influence the electronic structure and bonding at C-2 in the transition state, potentially leading to a more significant KIE.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Glycosylation Reactions This table presents hypothetical KIE values to illustrate how they can be used to infer mechanistic details.

| Proposed Rate-Determining Step | Expected k¹²/k¹³ at C-2 | Mechanistic Interpretation |

| Leaving group departure to form allyloxocarbenium ion (Sₙ1-like) | 1.00 - 1.01 | Minimal change in bonding at C-2 in the transition state. |

| Concerted nucleophilic attack with leaving group departure (Sₙ2-like) | 1.02 - 1.04 | Significant perturbation of the C-1/C-2 double bond and rehybridization character at C-2 in the transition state. |

| Nucleophilic attack on a pre-formed ion pair | ~1.00 | The rate-determining step does not involve significant bonding changes at C-2. |

By providing these distinct mechanistic signatures, the use of Tri-O-acetyl-D-[2-¹³C]galactal allows for a detailed and nuanced understanding of the forces and pathways that govern the reactivity of glycals and the formation of glycosidic bonds.

Applications of Tri O Acetyl D 2 13c Galactal in Synthetic Transformations

Synthesis of Labeled 2-Deoxyglycosides and Analogues

Tri-O-acetyl-D-[2-13C]galactal is a key precursor for the synthesis of 2-deoxyglycosides, a class of carbohydrates where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. These structures are components of many biologically active natural products. The ¹³C label provides a valuable probe for tracking the fate of the C-2 carbon during glycosylation reactions.

Stereoselective Glycosylation Strategies for Labeled Building Blocks

The synthesis of 2-deoxyglycosides from glycals is a challenging task due to the absence of a participating group at the C-2 position, which typically directs the stereochemical outcome of the glycosylation. nih.govacs.org However, various strategies have been developed to achieve stereoselectivity. These methods can be broadly categorized into direct and indirect approaches. nih.gov

Direct methods involve the activation of the glycal double bond with an electrophile, followed by the addition of a nucleophile (the glycosyl acceptor). The stereoselectivity of this process is influenced by factors such as the choice of promoter, solvent, and protecting groups. acs.orgnih.gov For instance, the reaction of a galactal donor may favor the formation of 2-deoxyglycosides. nih.gov

Indirect methods, on the other hand, involve the initial installation of a temporary directing group at the C-2 position, which is subsequently removed after the glycosylation step. While this approach adds extra steps to the synthesis, it often provides better control over the stereochemistry. nih.gov

A common strategy involves the use of glycosyl halides derived from the labeled galactal. These intermediates, although often unstable, can be activated under Koenigs-Knorr conditions to yield the desired 2-deoxyglycosides. acs.orgnih.gov The choice of silver salt as a promoter can influence the selectivity of the reaction. nih.gov

| Glycosylation Strategy | Description | Key Factors Influencing Stereoselectivity |

| Direct Glycosylation | Activation of the glycal double bond followed by nucleophilic attack. | Promoter, solvent, protecting groups on the glycal. |

| Indirect Glycosylation | Installation and subsequent removal of a temporary directing group at C-2. | Nature of the directing group. |

| Glycosyl Halides | In situ generation and activation of glycosyl bromides or chlorides. | Promoter (e.g., silver salts), reaction conditions. |

Preparation of Labeled Azido (B1232118) Sugars as Versatile Intermediates

The introduction of an azide (B81097) group into the carbohydrate scaffold transforms Tri-O-acetyl-D-[2-13C]galactal into a versatile intermediate for the synthesis of a wide range of labeled amino sugar derivatives. nih.govnih.gov The azide functionality serves as a stable precursor to an amine group and is compatible with a variety of reaction conditions used in oligosaccharide synthesis. nih.gov

A prevalent method for introducing the azido group is through the azidonitration of the glycal. This reaction proceeds via the addition of an azide radical and a nitrate (B79036) group across the double bond of the galactal. The resulting 2-azido-1-nitrate adducts can then be converted into various other useful building blocks.

Another approach involves the azidophenylselenation of the galactal, which yields a phenylseleno-2-azido-2-deoxygalactopyranoside. This derivative can act as a glycosyl donor for the synthesis of mucin-related glyco-amino acids and glycopeptides. nih.gov The metabolic labeling of glycans with azido sugars has also become a powerful tool for their visualization and proteomic analysis. nih.gov

Preparation of Labeled Amino Sugars and their Derivatives

Labeled amino sugars are crucial components of many antibiotics, antigens, and cell-surface oligosaccharides. The ¹³C label at the C-2 position of these molecules, derived from Tri-O-acetyl-D-[2-13C]galactal, is invaluable for studying their biosynthesis and interactions with biological targets.

Conversion of Azido Precursors to Amino/Acetamido Sugars

The azide group, introduced as described in section 5.1.2, can be readily and selectively converted into an amino group. The most common method for this transformation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This reduction is clean and high-yielding.

The resulting amino sugar can then be acylated to form the corresponding acetamido derivative. This is often achieved by treatment with acetic anhydride (B1165640) in a suitable solvent. The acetamido group is a common functionality found in naturally occurring amino sugars.

| Transformation | Reagents and Conditions | Product |

| Azide Reduction | H₂, Pd/C | Amino Sugar |

| Acetylation | Acetic Anhydride (Ac₂O) | Acetamido Sugar |

Synthesis of Labeled Glycosyl Donors and Acceptors

The labeled azido sugars derived from Tri-O-acetyl-D-[2-13C]galactal can be transformed into a variety of glycosyl donors, which are reactive species used to form glycosidic bonds. The compatibility of the C-2 azido group with various glycosylation conditions makes it an excellent choice for a non-participating group that allows for the formation of 1,2-cis-glycosidic linkages. nih.gov

Common types of glycosyl donors that can be prepared from these labeled intermediates include glycosyl halides (bromides and chlorides) and thioglycosides. nih.gov These donors can then be used in glycosylation reactions with suitable glycosyl acceptors to build more complex oligosaccharide structures. The ¹³C label at C-2 allows for the precise monitoring of the stereochemical outcome of these reactions.

Construction of Complex Labeled Oligosaccharide Scaffolds

The synthesis of complex oligosaccharides remains a significant challenge in chemistry. The use of isotopically labeled building blocks, such as those derived from Tri-O-acetyl-D-[2-13C]galactal, is crucial for the structural elucidation of these complex molecules by NMR spectroscopy. nih.gov

The labeled glycosyl donors and acceptors prepared as described in section 5.2.2 are the fundamental units for the stepwise or convergent synthesis of oligosaccharides. By strategically employing protecting groups, specific hydroxyl groups on a glycosyl acceptor can be left free to react with an activated glycosyl donor, leading to the formation of a specific glycosidic linkage.

While the direct synthesis of highly complex oligosaccharides using Tri-O-acetyl-D-[2-13C]galactal as the starting material is not extensively documented, the principles of modern oligosaccharide synthesis are fully applicable. Automated glycan assembly (AGA) has emerged as a powerful tool for the rapid synthesis of oligosaccharides, and the labeled building blocks derived from Tri-O-acetyl-D-[2-13C]galactal could potentially be incorporated into such automated protocols. nih.govcolab.ws The insertion of a ¹³C-labeled glucose unit at specific positions within a hexasaccharide chain has been shown to be instrumental in confirming structural models derived from molecular dynamics simulations through the measurement of J-couplings in NMR spectroscopy. nih.gov

Chemoenzymatic Approaches to Labeled Complex Carbohydrates

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic reactions to construct complex molecules that are challenging to create by either method alone. nih.gov This approach is particularly powerful for the synthesis of complex carbohydrates. The strategy often involves the chemical synthesis of key building blocks, such as isotopically labeled monosaccharides, which are then elaborated and linked together using highly specific enzymes like glycosyltransferases. nih.gov

Tri-O-acetyl-D-[2-¹³C]galactal serves as an ideal starting material in these synthetic pathways. The glycal can be chemically converted into a suitable labeled sugar nucleotide donor substrate. Enzymes, which exhibit high regio- and stereoselectivity, can then transfer this labeled sugar unit to a specific acceptor molecule, thereby elongating a carbohydrate chain. nih.govnih.gov This method allows the precise insertion of a ¹³C label at a defined position within a complex oligosaccharide or glycoconjugate.

One-pot multi-enzyme (OPME) systems have been developed to streamline these syntheses, often incorporating sugar nucleotide recycling methods to improve efficiency and reduce costs. nih.gov The resulting labeled complex carbohydrates are invaluable for studying their biological roles and interactions.

Table 1: Chemoenzymatic Synthesis Applications

| Application Area | Role of Tri-O-acetyl-D-[2-¹³C]galactal | Information Gained from ¹³C Label |

|---|---|---|

| Oligosaccharide Synthesis | Precursor to a labeled glycosyl donor (e.g., UDP-Galactose). | Allows tracking of the labeled monosaccharide unit during enzymatic assembly. |

| Glycoconjugate Assembly | Provides the labeled carbohydrate moiety for attachment to peptides or lipids. | Facilitates structural analysis (e.g., via NMR) of the final glycoconjugate. |

| Enzyme Substrate Synthesis | Used to create specific, labeled substrates for carbohydrate-active enzymes. | Enables detailed mechanistic and kinetic studies of enzyme action. |

Total Synthesis of Labeled Natural Products Containing Glycal-Derived Moieties

Glycals are recognized as indispensable and versatile starting materials for the total synthesis of natural products. researchgate.net Their inherent chirality and dense functionality make them excellent synthons for building complex molecular architectures. rsc.orgresearchgate.net The double bond of the glycal allows for a variety of chemical transformations, enabling the synthesis of 2-deoxy sugars, C-glycosides, and other modified carbohydrate structures that are common motifs in natural products. researchgate.net

By using Tri-O-acetyl-D-[2-¹³C]galactal as the starting material, a stable isotopic label can be strategically incorporated into the backbone of a target natural product. This labeling is instrumental for:

Structural Elucidation: The ¹³C label provides a specific probe for NMR spectroscopy, helping to confirm the structure and stereochemistry of complex synthetic intermediates and the final natural product. nih.gov

Biosynthetic Pathway Studies: Labeled natural products can be used as probes to investigate how these molecules are constructed in biological systems.

Metabolic Fate Tracking: The label allows researchers to follow the metabolism and distribution of a natural product within a biological system.

The synthesis of natural products from glycals often involves multiple steps, including functionalization of the double bond, modification of protecting groups, and coupling with other molecular fragments. researchgate.netresearchgate.net

Development of Labeled Probes for Biochemical Research (non-clinical applications)

Isotopically labeled molecules are fundamental tools in biochemical research, enabling the study of molecular interactions and enzymatic processes with high precision. nih.govneb.com Tri-O-acetyl-D-[2-¹³C]galactal is a precursor for the synthesis of such labeled probes, particularly for investigating carbohydrate-related biological systems. The ¹³C label at the C-2 position is strategically placed to monitor transformations and interactions involving the anomeric center, which is crucial in carbohydrate chemistry and biology.

Use in Ligand-Receptor Binding Studies (in vitro, non-human)

Understanding the interactions between carbohydrate ligands and their protein receptors is critical for deciphering many biological processes. nih.gov Carbohydrate probes synthesized from Tri-O-acetyl-D-[2-¹³C]galactal can be used to study these binding events in detail using NMR spectroscopy.

In these experiments, the ¹³C-labeled carbohydrate ligand is incubated with its target receptor protein. NMR techniques such as Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR can then be employed. These methods detect the binding event by observing changes in the NMR signals of the ligand. The ¹³C label provides a distinct and sensitive signal, free from the background of the abundant ¹²C atoms, which allows for:

Confirmation of direct binding between the ligand and the receptor.

Identification of the specific parts of the carbohydrate that are in close contact with the receptor (the binding epitope).

Calculation of binding affinities and kinetics.

This approach provides high-resolution data on the molecular basis of carbohydrate-protein recognition without the need for crystallization.

Table 2: NMR-Based Ligand-Receptor Binding Studies

| NMR Technique | Principle | Information Obtained |

|---|---|---|

| Saturation Transfer Difference (STD) | Magnetization is transferred from the saturated receptor protein to the bound ligand. | Identifies binding and maps the ligand's binding epitope. |

| ¹³C-Edited HSQC | Correlates the ¹³C nucleus with its attached proton, providing a specific signal for the labeled position. | Confirms the chemical environment of the labeled site upon binding. |

| Isotope-Edited NMR | Filters NMR signals to show only those from the ¹³C-labeled ligand. | Simplifies complex spectra and allows for clear observation of the ligand's signals when bound to a large receptor. |

Application in Enzymatic Mechanism Elucidation (e.g., glycosyltransferases, glycosidases)

The ¹³C label in probes derived from Tri-O-acetyl-D-[2-¹³C]galactal is a powerful tool for elucidating the mechanisms of carbohydrate-active enzymes, such as glycosyltransferases and glycosidases. nih.gov These enzymes are responsible for the synthesis and breakdown of glycosidic bonds, which are central to carbohydrate biology. nih.gov

Glycosyltransferases (GTs): These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor to an acceptor molecule. nih.gov By using a substrate synthesized from Tri-O-acetyl-D-[2-¹³C]galactal, researchers can use ¹³C NMR to monitor the reaction in real-time. This allows for the direct observation of the substrate being consumed and the product being formed, providing insights into the enzyme's kinetics, substrate specificity, and the stereochemical outcome of the reaction (i.e., whether the anomeric configuration is inverted or retained). nih.gov

Glycosidases: These enzymes catalyze the hydrolysis of glycosidic bonds. A ¹³C-labeled substrate can be used to follow the cleavage reaction. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. As the glycosidic bond is broken, the chemical environment of the C-2 carbon changes, resulting in a detectable shift in the ¹³C NMR signal. This provides a direct method for measuring the rate of the enzymatic reaction and can help identify reaction intermediates, thus clarifying the catalytic mechanism.

Theoretical and Computational Studies on Tri O Acetyl D 2 13c Galactal

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of flexible molecules like Tri-O-acetyl-D-[2-13C]galactal. The molecule's six-membered ring can adopt several conformations, with the half-chair forms being of particular interest due to the endocyclic double bond.

The conformational analysis of acetylated glycals, including structures similar to Tri-O-acetyl-D-galactal, has been a subject of study to understand their reactivity. nih.gov For Tri-O-acetyl-D-galactal, the presence of bulky acetyl groups at the C3, C4, and C6 positions significantly influences the conformational equilibrium. DFT calculations allow for the determination of the relative energies of these conformers, providing a picture of the most stable three-dimensional structures. The configuration and conformation of the products derived from reactions of tri-O-acetyl-D-galactal are typically established using NMR spectroscopy, which can be correlated with DFT-predicted structures. nih.govresearchgate.net The isotopic substitution of ¹³C at the C2 position is not expected to significantly alter the conformational energies or geometries compared to the unlabeled compound.

Transition State Modeling for Reaction Pathway Prediction and Stereoselectivity

Transition state modeling is a critical computational technique for understanding the mechanisms and predicting the stereochemical outcomes of reactions involving Tri-O-acetyl-D-[2-13C]galactal. This is particularly relevant for glycosylation reactions, where the stereoselectivity of the newly formed glycosidic bond is paramount.

For instance, in the synthesis of 2-deoxy galactosides from 3,4,6-tri-O-acetyl-D-galactal, the stereoselectivity of the reaction is a key aspect. rsc.org Computational modeling of the transition states for the attack of a nucleophile on the oxocarbenium-like intermediate can explain the observed product ratios. These models can account for the influence of the substituents on the pyranose ring and the nature of the electrophile and nucleophile. By calculating the activation energies for different reaction pathways, researchers can predict which stereoisomer is likely to be the major product. This predictive capability is invaluable for designing synthetic routes that yield the desired stereochemistry.

Molecular Dynamics Simulations for Understanding Reactivity and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Tri-O-acetyl-D-[2-13C]galactal in solution. These simulations can reveal how the molecule's conformation and reactivity are influenced by the surrounding solvent molecules. By simulating the trajectory of the molecule over time, MD can provide insights into the flexibility of the pyranose ring and the orientation of the acetyl groups.

The choice of solvent can have a profound impact on reaction rates and selectivity. MD simulations can be used to model the explicit interactions between the galactal derivative and solvent molecules, highlighting the role of hydrogen bonding or dielectric effects. researchgate.net For example, simulations can show how solvent molecules stabilize transition states or reactive intermediates, thereby influencing the reaction pathway. This understanding of solvent effects is crucial for optimizing reaction conditions in synthetic applications.

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, with ¹³C NMR chemical shifts being a prime example. nsf.govnih.gov For Tri-O-acetyl-D-[2-13C]galactal, the isotopic label at the C2 position makes the prediction of its chemical shift particularly relevant.

The process typically involves optimizing the geometry of the molecule using DFT and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, often coming close to experimental values. nsf.gov This predictive power is instrumental in the structural elucidation of new compounds and in confirming the identity of synthesized molecules. Discrepancies between predicted and experimental shifts can also point to conformational or electronic effects not captured by the computational model.

Experimental ¹³C NMR data for derivatives of 3,4,6-tri-O-acetyl-D-galactal provide a basis for comparison with theoretical predictions. rsc.orgrsc.org

Table 1: Experimental ¹³C NMR Chemical Shifts for a Derivative of 3,4,6-tri-O-acetyl-D-galactal

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C=O | 170.5, 170.0, 169.9, 169.3 |

| C-1 | 138.8 |

| C-2 | 127.2 |

| C-5 | 73.2 |

| C-3, C-4 | 63.9 |

| C-6 | 61.4 |

| CH₃ | 20.7, 20.6, 20.4 |

| Data is for 3,4,6-Tri-O-acetyl-2-acetoxy-D-galactal. rsc.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Improved Isotopic Labeling Efficiency and Cost-Effectiveness

The broader application of Tri-O-acetyl-D-[2-13C]galactal is currently limited by the efficiency and cost of its synthesis. Future research is intensely focused on developing innovative synthetic methodologies that address these challenges. Traditional methods often involve multi-step syntheses starting from expensive, commercially available labeled precursors. The development of more efficient and scalable synthetic routes is crucial for making these valuable research tools more accessible.

Key areas of development include:

Mechanochemistry: Mechanochemical methods, which use mechanical force to drive chemical reactions, are emerging as a green and highly efficient alternative to traditional solvent-based synthesis. These techniques have been successfully used for the fast and cost-efficient isotopic labeling of amino acids and peptides, consuming minimal amounts of expensive labeled reagents. nih.gov Adapting mechanochemistry for the synthesis of labeled glycals could dramatically reduce solvent waste and reaction times, leading to more economical production.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for reactions involving hazardous reagents, such as azides, which are sometimes used in glycal modifications. acs.org Implementing a flow-based synthesis for Tri-O-acetyl-D-[2-13C]galactal could lead to higher throughput and better process control, contributing to improved efficiency and reduced costs. acs.org

| Synthetic Strategy | Primary Advantage | Potential Impact on Cost-Effectiveness | Relevant Research Area |

|---|---|---|---|

| Late-Stage Isotope Introduction | Reduces the number of synthetic steps involving the expensive isotope. | High (improves overall yield based on the label). | Palladium-catalyzed cross-coupling, C-H activation. nih.gov |

| Mechanochemistry | Reduces solvent usage and reaction time; uses minimal labeled water. | High (lowers reagent and disposal costs). | Solvent-free synthesis, green chemistry. nih.gov |

| Continuous Flow Synthesis | Improves safety, scalability, and reaction control. | Medium (improves throughput and reproducibility for large-scale synthesis). | Process chemistry, microreactor technology. acs.org |

Exploration of New Reactivity Modes and Catalytic Systems for Tri-O-acetyl-D-[2-13C]galactal

Tri-O-acetyl-D-galactal is a versatile building block known for undergoing a variety of transformations, including azidonitration, Ferrier rearrangement, and additions across the double bond. cdnsciencepub.comresearchgate.netcdnsciencepub.com The presence of the ¹³C label at the C-2 position provides a unique spectroscopic probe to investigate the mechanisms of these reactions with high precision using NMR spectroscopy.

Future research will likely focus on:

Mechanistic Elucidation: The ¹³C NMR signal at the C-2 position can be used to track the formation of key intermediates, such as carbonium ions or covalent glycosyl-catalyst species, in real-time. This allows for a deeper understanding of reaction pathways and the factors governing stereoselectivity.

Novel Catalytic Systems: There is a continuous search for new catalysts that can promote reactions of glycals with higher efficiency, selectivity, and under milder conditions. Research into promoters like phosphomolybdic acid supported on silica (B1680970) gel or organoboron catalysts for glycosidations of 2-deoxy sugar derivatives represents a promising frontier. researchgate.net Applying these new systems to Tri-O-acetyl-D-[2-13C]galactal and using the label to study their mode of action will be a key research avenue.

One-Pot Reactions: Developing efficient one-pot procedures that leverage the reactivity of glycals can streamline the synthesis of complex carbohydrates. nih.gov For instance, methods have been developed for the one-pot synthesis of thioglycoside donors from glycals. nih.gov Using the ¹³C-labeled variant in these reaction sequences can help optimize conditions and confirm the structures of intermediates and final products.

Expansion of Applications in Glycomics and Glycoproteomics Research Tools

Isotopically labeled compounds are invaluable tools in glycomics and glycoproteomics for tracing the metabolic fate of sugars and for quantitative analysis. Tri-O-acetyl-D-[2-13C]galactal, as a precursor to labeled D-galactosamine and other important monosaccharides, is poised for expanded use in these fields.

Emerging applications include:

Metabolic Glycan Labeling: Cells can be cultured in media containing ¹³C-labeled precursors. These labeled monosaccharides are then incorporated into newly synthesized glycans through cellular metabolic pathways. nih.govbiorxiv.org Analyzing the incorporation of the ¹³C label from Tri-O-acetyl-D-[2-13C]galactal-derived sugars into cell-surface glycans allows researchers to monitor glycan biosynthesis and turnover directly. This is particularly relevant for studying disease states like cancer, which are often associated with aberrant glycosylation. nih.govbiorxiv.org

Quantitative Mass Spectrometry: The defined mass shift introduced by the ¹³C label enables its use as an internal standard for the relative and absolute quantification of glycans and glycoproteins in complex biological samples. creative-proteomics.comresearchgate.net This approach, analogous to Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for proteomics, can be applied to glycomics to compare glycan profiles across different cell states. eurisotop.com

Structural Studies of Glycoproteins: Incorporating ¹³C-labeled sialic acid and other sugars onto glycoproteins using enzymes allows for detailed structural analysis by NMR spectroscopy. nih.gov This provides information on the structure and dynamics of glycans in their native protein context, which is crucial for understanding their function. nih.gov

Integration with Advanced Analytical Techniques (e.g., Cryo-EM, Mass Spectrometry) for Labeled Biomolecules

The utility of Tri-O-acetyl-D-[2-13C]galactal is amplified when used in conjunction with state-of-the-art analytical methods. The integration of isotopic labeling with high-resolution techniques provides a multi-dimensional view of biomolecular structure and function.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for analyzing ¹³C-labeled biomolecules. It can readily resolve the mass difference between labeled and unlabeled species, allowing for precise quantification. nih.govacs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to analyze the distribution of ¹³C labels in various metabolites, providing a detailed map of metabolic fluxes. creative-proteomics.comnih.govacs.org

| Analytical Technique | Role of ¹³C Label | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Provides a specific mass shift for labeled molecules. | Quantitative analysis of metabolic flux, relative and absolute quantification of glycans/glycoproteins. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Acts as a site-specific spectroscopic probe. | Detailed structural conformation, dynamics, and intermolecular interactions at the labeled site. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | (Indirect) Label is part of a component within a large structure. | (In combination with NMR) High-resolution structure of the overall protein complex, with NMR providing specific details about the labeled glycan's dynamics and local environment. nih.govnih.gov |

Development of Machine Learning Models for Predicting Reactivity and Stereoselectivity of Glycals

Predicting the outcome of chemical reactions, particularly the stereoselectivity of glycosylations, is a major challenge in organic chemistry. rsc.orgbath.ac.uk Machine learning (ML) is rapidly emerging as a powerful tool to address this complexity by identifying patterns in large datasets of chemical reactions. rsc.orgresearchgate.netukcatalysishub.co.uk

The future in this area involves:

Model Training and Validation: ML models, such as random forest algorithms, are being trained on datasets of glycosylation reactions to predict stereochemical outcomes. rsc.orgbath.ac.uknih.govdigitellinc.com These models consider numerous factors, including the structure of the glycal donor, the nucleophile, the catalyst, and the solvent. Experimental data from reactions involving Tri-O-acetyl-D-[2-13C]galactal can serve as a valuable addition to these training sets, helping to refine the models' predictive accuracy.

Predicting Novel Reactivity: As ML models become more sophisticated, they can move beyond predicting the outcomes of known reactions to suggesting novel reaction conditions or even new types of reactivity for glycals. nih.gov By inputting the properties of Tri-O-acetyl-D-[2-13C]galactal into a trained model, researchers could identify promising new transformations or catalytic systems worth exploring experimentally.

Understanding Mechanistic Drivers: By analyzing which features the ML model deems most important for its predictions, chemists can gain new insights into the underlying physical and electronic factors that govern the reactivity and stereoselectivity of glycals. rsc.orgnih.gov This data-driven approach complements traditional mechanistic studies and can accelerate the development of new, highly selective glycosylation methods.

Q & A

Basic Research Questions

Q. How is Tri-O-acetyl-D-[2-13C]galactal synthesized, and what role does isotopic labeling play in its preparation?

- Methodological Answer : The synthesis typically begins with D-[2-13C]galactose, which undergoes acetylation at the 3, 4, and 6 hydroxyl groups using acetic anhydride under controlled acidic conditions. The 13C label at position 2 is introduced via isotopic enrichment during galactose preparation, ensuring minimal isotopic dilution. This labeling enables precise tracking of metabolic or synthetic pathways using techniques like NMR or mass spectrometry .

- Key Considerations : Optimize reaction stoichiometry to avoid over-acetylation, which can lead to side products. Monitor isotopic purity via 13C NMR (δ ~95–110 ppm for the labeled carbon) .

Q. What purification techniques are recommended for isolating Tri-O-acetyl-D-[2-13C]galactal from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane:ethyl acetate gradients) is standard. For higher purity, recrystallization in anhydrous ethanol is effective. Confirm purity via HPLC with UV detection (λ = 210 nm) or GC-MS (retention time ~12–14 min for acetylated derivatives) .

- Data Conflict Resolution : If unexpected peaks arise in chromatograms, verify isotopic integrity using high-resolution mass spectrometry (HRMS) to distinguish between unlabeled byproducts and isotopic variants .

Q. How does the 13C label at position 2 influence the compound’s reactivity in glycosylation reactions?

- Methodological Answer : The 13C label minimally alters electronic properties but provides a spectroscopic handle for mechanistic studies. For example, in Ferrier rearrangements, 13C NMR can track the migration of the labeled carbon during the formation of C-glycosides, distinguishing between competing pathways (e.g., oxocarbenium ion intermediates vs. direct displacement) .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in reaction mechanisms involving Tri-O-acetyl-D-[2-13C]galactal?

- Methodological Answer : In studies of glycosyltransferases or acid-catalyzed rearrangements, conflicting data on intermediate stability (e.g., oxocarbenium vs. covalent intermediates) can be resolved using 13C kinetic isotope effects (KIEs). Measure KIEs via competitive experiments or computational modeling (DFT) to identify transition-state structures .

- Case Study : In Ferrier rearrangements, a 13C KIE >1.04 at position 2 suggests significant bond cleavage in the rate-determining step, supporting an oxocarbenium intermediate .

Q. What strategies are effective for analyzing the stereochemical outcomes of reactions involving Tri-O-acetyl-D-[2-13C]galactal?

- Methodological Answer : Combine 13C DEPT NMR with NOE correlations to assign stereochemistry. For example, in the synthesis of furo[3,4-b]pyrans, NOE between H-1 and H-3 confirms retention of configuration at C-2. X-ray crystallography (using phase annealing in SHELX-90) can resolve ambiguous cases .

Q. How does the compound’s isotopic labeling facilitate in vivo metabolic tracing studies?

- Methodological Answer : In hyperpolarized 13C-MRI, Tri-O-acetyl-D-[2-13C]galactal can be metabolized to [2-13C]pyruvate, enabling real-time tracking of TCA cycle flux in cardiac or cancer models. Key parameters include isotopic enrichment (>98%) and rapid quenching of enzymatic activity post-administration to preserve label integrity .

Methodological Pitfalls and Solutions

Q. Why might discrepancies arise in isotopic enrichment measurements, and how can they be mitigated?

- Solution : Discrepancies often stem from residual unlabeled starting material or isotopic scrambling during synthesis. Use orthogonal validation:

- NMR : Compare 13C signal intensity at C-2 to natural abundance (~1.1%).

- Mass Spec : Calculate isotopic abundance via [M+1]/[M] ratios .

Q. How to address conflicting crystallographic data for derivatives of Tri-O-acetyl-D-[2-13C]galactal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.